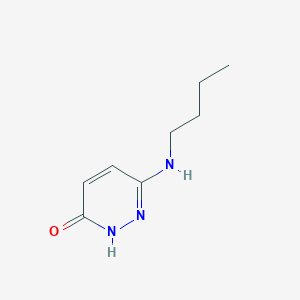

6-(Butylamino)pyridazin-3(2H)-one

Beschreibung

Structure

2D Structure

Eigenschaften

IUPAC Name |

3-(butylamino)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c1-2-3-6-9-7-4-5-8(12)11-10-7/h4-5H,2-3,6H2,1H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUQPUKHWGKSPME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NNC(=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40533943 | |

| Record name | 6-(Butylamino)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40533943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88259-82-9 | |

| Record name | 6-(Butylamino)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40533943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Pyridazinone Heterocycles As Pharmacological Scaffolds

The pyridazin-3(2H)-one nucleus is widely recognized by medicinal chemists as a "privileged scaffold." nih.gov This distinction is earned by its consistent appearance in molecules exhibiting a wide array of biological activities. benthamdirect.comresearchgate.net The unique arrangement of its six-membered ring, containing two adjacent nitrogen atoms and a ketone group, provides a versatile template for chemical modification. nih.gov The presence of nitrogen atoms and the keto functionality allows for hydrogen bond formation, which can be crucial for binding to biological targets. nih.gov

Pyridazinone derivatives have been the subject of intensive investigation, leading to the discovery of compounds with a vast spectrum of pharmacological effects. These include anti-inflammatory, analgesic, anticancer, antimicrobial, cardiovascular, and antihypertensive properties. sarpublication.comscholarsresearchlibrary.comresearchgate.net The adaptability of the pyridazinone core, which allows for easy functionalization at various positions, makes it an attractive synthetic target for developing novel therapeutic agents. nih.govresearchgate.net This has led to the synthesis of numerous derivatives with the aim of enhancing potency and improving therapeutic profiles. nih.gov The broad utility of this scaffold is evidenced by the range of biological targets its derivatives can modulate, including but not limited to cyclooxygenase (COX) enzymes, phosphodiesterases (PDEs), and various protein kinases. researchgate.netnih.gov

Research Trajectories and Scope for 6 Butylamino Pyridazin 3 2h One and Its Analogs

Established Synthetic Routes to Pyridazin-3(2H)-one Derivatives

The pyridazin-3(2H)-one core is a versatile platform for the synthesis of a wide array of derivatives. Several classical methods have been established for the construction of this heterocyclic system.

Cycloaddition-Based Syntheses (e.g., Inverse Electron-Demand Diels-Alder Reactions)

Inverse electron-demand Diels-Alder (IEDDA) reactions are a powerful tool for the synthesis of pyridazines and their derivatives. scispace.comeurekaselect.com This type of cycloaddition involves the reaction of an electron-deficient diene with an electron-rich dienophile. scispace.comeurekaselect.com For the synthesis of pyridazinones, 1,2,4,5-tetrazines are commonly employed as the diene component, which react with a variety of dienophiles to afford the pyridazine (B1198779) ring after the extrusion of dinitrogen. psu.edusigmaaldrich.com The regioselectivity of the reaction is a key consideration and is influenced by the substituents on both the diene and the dienophile.

A representative example is the reaction of 3,6-bis(trifluoromethyl)-1,2,4,5-tetrazine (B13136165) with an enamine derived from a 4-piperidone, which after aromatization, yields a pyridopyridazine (B8481360) derivative. researchgate.net While not directly producing a simple pyridazin-3(2H)-one, this methodology highlights the utility of IEDDA reactions in constructing complex fused pyridazine systems. The reaction conditions are often mild, and the scope of dienophiles is broad, making this a versatile approach. psu.edu

Table 1: Examples of Inverse Electron-Demand Diels-Alder Reactions in Pyridazine Synthesis

| Diene | Dienophile | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 3,6-bis(trifluoromethyl)-1,2,4,5-tetrazine | 1-Pyrrolidino-1-cyclohexene | 1,4-Bis(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyridazine | 74 | researchgate.net |

| 1,2,4,5-Tetrazine-3,6-dicarboxylic acid dimethyl ester | Acetylenic dienophile | Lycogarubin C precursor | N/A | sigmaaldrich.com |

| 5-Nitro-1,2,3-triazine | Amidine | Pyrimidine derivative | >95 | N/A |

Condensation and Hydrohydrazination Approaches

Condensation reactions are a fundamental strategy for the synthesis of pyridazinones. A notable example is the domino hydrohydrazination and condensation of 4-pentynoic acid with phenylhydrazine (B124118) in the presence of a Lewis acid like zinc chloride, which yields 6-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one in moderate to good yields. researchgate.net This one-pot process is efficient and demonstrates the utility of domino reactions in heterocyclic synthesis.

Another approach involves the multicomponent synthesis of pyridazinones and phthalazinones from arenes, cyclic anhydrides, and aryl hydrazines, promoted by an ionic liquid catalyst under ultrasound irradiation. This method is characterized by high yields and short reaction times. researchgate.net

Table 2: Examples of Condensation and Hydrohydrazination in Pyridazinone Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Pentynoic acid | Phenylhydrazine | ZnCl2 | 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one | Moderate to Good | researchgate.net |

| Arene | Cyclic anhydride (B1165640) | [bmim]Br/AlCl3, Ultrasound | Pyridazinone/Phthalazinone | High | researchgate.net |

| β-Aroylpropionic acid | 4-Hydrazinobenzenesulfonamide hydrochloride | Ethanol | 6-(4-Hydroxy-2-Methylphenyl)-2-(p-sulfamylphenyl)-4,5-dihydropyridazine-3(2H)-one | N/A | researchgate.net |

Cyclization Reactions of γ-Keto Acids with Hydrazines

The reaction of γ-keto acids with hydrazine (B178648) derivatives is a classic and widely used method for the synthesis of 4,5-dihydropyridazin-3(2H)-ones, which can be subsequently oxidized to the corresponding pyridazin-3(2H)-ones. researchgate.netresearchgate.net This method is particularly valuable for the preparation of 6-substituted pyridazinones.

For instance, the synthesis of 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone is achieved through the cyclization of the intermediate γ-keto acid, obtained from the Friedel-Crafts acylation of o-cresyl methyl ether with succinic anhydride, with hydrazine hydrate (B1144303). researchgate.net The resulting dihydropyridazinone can then be dehydrogenated, often using bromine in acetic acid, to yield the aromatic pyridazinone. researchgate.netresearchgate.net

Table 3: Examples of Pyridazinone Synthesis from γ-Keto Acids and Hydrazines

| γ-Keto Acid | Hydrazine Derivative | Product | Yield (%) | Reference |

|---|---|---|---|---|

| γ-Keto acid from o-cresyl methyl ether and succinic anhydride | Hydrazine hydrate | 4,5-Dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone | N/A | researchgate.net |

| Substituted acetophenones and glyoxylic acid | Hydrazine | 6-Aryl-pyridazin-3(2H)-ones | 80-95 | nih.gov |

| β-Keto esters | Hydrazine derivatives | Pyrazolones (related azinones) | N/A | researchgate.net |

Sustainable and Efficient Synthetic Techniques for Pyridazinone Derivatives

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies in organic chemistry. Ultrasound and microwave-assisted syntheses have emerged as powerful tools to achieve these goals, offering advantages such as shorter reaction times, higher yields, and milder reaction conditions.

Ultrasound-Assisted Synthetic Methods

Ultrasound irradiation has been successfully applied to the synthesis of various pyridazinone derivatives. nih.govnih.gov The use of sonochemistry can dramatically reduce reaction times from hours or even days to minutes, while often improving yields. nih.gov This technique is based on the phenomenon of acoustic cavitation, which generates localized high temperatures and pressures, thereby accelerating the reaction rate. nih.gov

A study on the N-alkylation of pyridazinones demonstrated a significant rate enhancement under ultrasonic irradiation compared to silent conditions. For example, the reaction of a pyridazinone with an alkyl halide, which took 24-72 hours at room temperature, was completed in just 60 minutes under ultrasound, with yields increasing by 10-25%. nih.gov

Table 4: Comparison of Ultrasound-Assisted and Conventional Synthesis of N-Substituted Pyridazinones

| Substrate | Reagent | Method | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pyridazinone (1a) | Allyl chloride | Room Temperature | 24 h | 75 | nih.gov |

| Pyridazinone (1a) | Allyl chloride | Ultrasound | 60 min | 90 | nih.gov |

| Pyridazinone (1b) | Propargyl chloride | Room Temperature | 48 h | 70 | nih.gov |

| Pyridazinone (1b) | Propargyl chloride | Ultrasound | 60 min | 85 | nih.gov |

| Pyridazinone (1c) | Ethyl bromoacetate (B1195939) | Room Temperature | 72 h | 65 | nih.gov |

| Pyridazinone (1c) | Ethyl bromoacetate | Ultrasound | 60 min | 80 | nih.gov |

Microwave-Assisted Synthetic Enhancements

Microwave-assisted organic synthesis has become a widely adopted technique for accelerating chemical reactions. nih.govresearchgate.net In the context of pyridazinone synthesis, microwave irradiation has been shown to significantly reduce reaction times and improve yields for various transformations. nih.govresearchgate.net

For example, the multicomponent synthesis of thiazolyl-pyridazinediones from maleic anhydride and thiosemicarbazide (B42300) was achieved in just 2 minutes under microwave irradiation at 500 W and 150 °C, affording the product in high yield. nih.gov Similarly, the synthesis of other pyridazinone derivatives has been shown to be significantly more efficient under microwave heating compared to conventional methods.

Table 5: Examples of Microwave-Assisted Synthesis of Pyridazinone Derivatives

| Reactants | Conditions | Time | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Maleic anhydride, Thiosemicarbazide | 500 W, 150 °C | 2 min | 3,6-Dioxo-3,6-dihydropyridazine-1(2H)-carbothioamide | High | nih.gov |

| Substituted phenyl-10H-pyridazin(6,1-b)quinazoline-10-one derivatives | Microwave irradiation | N/A | Various derivatives | N/A | researchgate.net |

| 6-Substituted phenyl tetrazolo(1,5-b)pyridazine derivatives | Microwave irradiation | N/A | Various derivatives | N/A | researchgate.net |

Solvent-Free Reaction Conditions

Solvent-free synthesis is an emerging green chemistry approach that offers several advantages, including reduced environmental impact, lower costs, and often, improved reaction rates and yields. In the context of pyridazinone synthesis, solid-state and solvent-free methods have been successfully employed. ewha.ac.kr One notable example involves the use of solid hydrazine in reactions to produce pyridazinones, azines, and pyrazoles. ewha.ac.kr This method avoids the use of conventional, often hazardous, organic solvents. Another approach utilizes microwave irradiation in the absence of a solvent. For instance, the synthesis of 4,5-dihydropyridazin-3(2H)-ones has been achieved under solvent-free conditions using microwave heating, which can significantly accelerate the reaction. scholarsresearchlibrary.com

These solvent-free methods are part of a broader trend towards developing more environmentally benign synthetic protocols in pharmaceutical chemistry. The application of such techniques to the synthesis of this compound and its derivatives could offer a more sustainable manufacturing process.

Functionalization Strategies and Substituent Introduction on the Pyridazinone Core

The functionalization of the pyridazinone ring is crucial for modulating its pharmacological properties. Various positions on the pyridazinone core can be selectively modified to introduce a wide range of substituents. researchgate.net

Regioselective Functionalization at the 6-Position

The 6-position of the pyridazinone ring is a common site for introducing aryl and other substituents, which can significantly influence the biological activity of the resulting compounds. One-pot, three-component reactions have been developed for the regioselective synthesis of 6-aryl-4-cyano-3(2H)-pyridazinones. researchgate.net This method involves the reaction of alkyl 2-cyanoacetates with arylglyoxals in the presence of hydrazine hydrate in water, offering an efficient and environmentally friendly route to these derivatives. researchgate.net

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been employed for the synthesis of 6-arylpyridazin-3(2H)-ones. researchgate.net This has been demonstrated in both solution-phase and solid-phase syntheses, allowing for the introduction of a diverse array of aryl groups at the 6-position. researchgate.net The functionalization at this position is a key strategy in the development of new pyridazinone-based therapeutic agents. sarpublication.com

N-Substitution Reactions on the Pyridazinone Ring

The nitrogen atoms of the pyridazinone ring provide another handle for chemical modification. N-alkylation is a common strategy to introduce various substituents, which can alter the compound's physicochemical properties, such as lipophilicity and metabolic stability. The alkylation of the pyridazinone ring can lead to either N- or O-alkylation, and the regioselectivity of this reaction is often dependent on the reaction conditions and the nature of the alkylating agent. sciforum.netnih.gov For instance, the use of different bases and solvents can influence the outcome of the alkylation reaction. nih.gov

In the synthesis of analogs of this compound, N-substitution reactions are employed to introduce a variety of side chains. For example, the reaction of a 6-substituted-3(2H)-pyridazinone with an appropriate alkyl halide in the presence of a base like potassium carbonate can lead to the corresponding N-alkylated product. nih.gov This approach has been used to synthesize a series of N-substituted pyridazinone derivatives with potential biological activities. nih.govnih.gov

The regioselectivity of N-alkylation can be a challenge, but specific methods have been developed to favor substitution at the desired nitrogen atom. For instance, in the case of indazoles, which share some structural similarities with pyridazinones, specific conditions have been optimized to achieve selective N2-alkylation. beilstein-journals.orgorganic-chemistry.org

Preparation of Hydrazone Derivatives from Pyridazinones

Hydrazone derivatives of pyridazinones represent an important class of compounds with a broad spectrum of biological activities. These are typically synthesized through the condensation of a hydrazide-functionalized pyridazinone with an appropriate aldehyde or ketone. africaresearchconnects.comresearchgate.netnih.gov

The synthesis of these derivatives often begins with the preparation of a pyridazinone-acetohydrazide intermediate. nih.gov This intermediate can then be reacted with various substituted benzaldehydes to yield the corresponding hydrazone derivatives. nih.gov The reaction is typically carried out by refluxing the reactants in a suitable solvent like ethanol. nih.gov This modular approach allows for the creation of a large library of hydrazone derivatives with diverse substituents. africaresearchconnects.comresearchgate.net The structures of these compounds are routinely confirmed using spectroscopic methods such as IR, ¹H NMR, and elemental analysis. researchgate.net

Optimization of Synthetic Pathways for this compound Analogs

One approach to optimization involves the development of one-pot syntheses, which can significantly streamline the manufacturing process. researchgate.net For example, a one-pot method for preparing 6- and 5,6-substituted 3(2H)-pyridazinones from readily available ketones has been reported. researchgate.net Another key area of optimization is the use of more efficient and selective catalysts for cross-coupling reactions used to introduce substituents. researchgate.net

In the context of producing a library of analogs for structure-activity relationship (SAR) studies, efficient and versatile synthetic strategies are paramount. The development of synthetic pathways that allow for the late-stage diversification of the pyridazinone scaffold is particularly valuable. For instance, a synthetic scheme that allows for the modification of positions 2, 4, 5, and 6 of the pyridazinone ring enables the exploration of a wide chemical space. core.ac.ukresearchgate.net

Below is a table summarizing various synthetic strategies for pyridazinone derivatives:

| Synthetic Strategy | Description | Key Features | Reference(s) |

| Solvent-Free Synthesis | Reactions are conducted without a solvent, often using microwave irradiation or solid-state conditions. | Environmentally friendly, potentially faster reaction times. | scholarsresearchlibrary.com, ewha.ac.kr |

| Regioselective C6-Arylation | One-pot, three-component reactions or palladium-catalyzed cross-coupling reactions to introduce aryl groups at the 6-position. | High regioselectivity, access to a diverse range of 6-aryl derivatives. | researchgate.net, researchgate.net |

| N-Alkylation | Introduction of alkyl groups onto the nitrogen atoms of the pyridazinone ring. | Modifies physicochemical properties, can be challenging in terms of regioselectivity. | sciforum.net, nih.gov, nih.gov |

| Hydrazone Formation | Condensation of a pyridazinone-hydrazide with an aldehyde or ketone. | Leads to a large library of derivatives with diverse biological activities. | africaresearchconnects.com, researchgate.net, nih.gov |

| Pathway Optimization | Development of one-pot reactions and use of efficient catalysts to improve overall synthetic efficiency. | Streamlined synthesis, cost-effective, suitable for library synthesis. | researchgate.net, core.ac.uk, researchgate.net |

Salt Formation for Bioavailability Considerations in Pyridazinone Derivatives

The bioavailability of a drug candidate is a critical parameter that influences its therapeutic efficacy. For ionizable compounds like many pyridazinone derivatives, salt formation is a common and effective strategy to improve aqueous solubility and dissolution rate, which are often prerequisites for good oral bioavailability. nih.gov The pyridazinone ring itself possesses basic nitrogen atoms that can be protonated to form pharmaceutically acceptable salts. epo.org

The choice of the counterion can significantly impact the physicochemical properties of the resulting salt, including its solubility, stability, and hygroscopicity. nih.gov For instance, the formation of different salts of a drug can lead to varying dissolution profiles and, consequently, different in vivo absorption characteristics. While not specifically detailed for this compound, the general principles of salt formation are applicable to this class of compounds. The formation of hydrochloride, sulfate, or other pharmaceutically acceptable salts could be explored to optimize the biopharmaceutical properties of pyridazinone-based drug candidates. nih.govepo.orggoogle.com

The table below lists some common pharmaceutically acceptable salts that could be considered for pyridazinone derivatives.

| Salt Form | Potential Advantages | Reference(s) |

| Hydrochloride | Often improves solubility and stability. | google.com |

| Sulfate | Can enhance stability, particularly against hydrolysis. | nih.gov |

| Maleate | Commonly used to improve solubility. | |

| Tartrate | Can be used to improve solubility and for chiral resolution. | |

| Mesylate | Often provides good solubility and stability. |

Advanced Structural Characterization and Conformational Analysis in Pyridazinone Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic analysis is fundamental to the confirmation of the chemical structure of 6-(Butylamino)pyridazin-3(2H)-one. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a complete picture of the molecule's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the butylamino side chain and the pyridazinone ring. The butyl group protons would appear as a characteristic set of signals: a triplet for the terminal methyl (CH₃) group, a sextet for the adjacent methylene (CH₂) group, a quintet for the next methylene group, and a triplet for the methylene group attached to the nitrogen atom. The two vinyl protons on the pyridazinone ring would appear as doublets due to coupling with each other. The amine (NH) proton and the amide (NH) proton on the ring would likely appear as broad singlets, with chemical shifts that can be sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For the parent pyridazin-3(2H)-one, the carbon signals have been definitively assigned: C(3) at δ 164.00, C(4) at δ 130.45, C(5) at δ 134.71, and C(6) at δ 139.02 rsc.org. In this compound, the C(6) carbon, being attached to the electron-donating amino group, would experience a significant upfield shift. The butyl chain would display four distinct signals in the aliphatic region of the spectrum. The carbonyl carbon, C(3), would remain at a characteristic downfield position.

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Assignment | Predicted Chemical Shift (δ, ppm) | Assignment | Predicted Chemical Shift (δ, ppm) |

| Ring-H (2 protons) | 6.5 - 7.5 | C=O (C3) | ~164 |

| Ring-NH | 10.0 - 12.0 (broad) | C-N (C6) | ~150-155 |

| Side chain-NH | 5.0 - 6.0 (broad) | Ring-CH (2 carbons) | 110 - 135 |

| NCH₂ | 3.1 - 3.4 | NCH₂ | ~40-45 |

| NCH₂CH₂ | 1.5 - 1.7 | NCH₂CH₂ | ~30-35 |

| CH₂CH₂CH₃ | 1.3 - 1.5 | CH₂CH₂CH₃ | ~20 |

| CH₃ | 0.8 - 1.0 | CH₃ | ~14 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would be characterized by several key absorption bands. A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching of the cyclic amide (lactam) would be prominent around 1650-1680 cm⁻¹. The N-H stretching vibrations for both the ring and the butylamino group would appear as one or more bands in the region of 3200-3400 cm⁻¹. Other significant peaks would include C-H stretching vibrations from the alkyl chain and the aromatic ring just below 3000 cm⁻¹, C=C stretching of the pyridazinone ring around 1580-1620 cm⁻¹, and C-N stretching vibrations.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Amine/Amide N-H | Stretching | 3200 - 3400 |

| Alkyl/Vinyl C-H | Stretching | 2850 - 3100 |

| Carbonyl C=O (Lactam) | Stretching | 1650 - 1680 |

| Ring C=C / C=N | Stretching | 1580 - 1620 |

| Alkyl C-H | Bending | 1350 - 1470 |

| C-N | Stretching | 1200 - 1350 |

Mass Spectrometry (MS)

X-ray Crystallography for Molecular Geometry and Intermolecular Interactions

While spectroscopic methods define connectivity, single-crystal X-ray crystallography provides the definitive, high-resolution three-dimensional structure of a molecule in the solid state. Although a specific crystal structure for this compound is not publicly available, analysis of closely related pyridazinone derivatives allows for a detailed prediction of its molecular geometry and the crucial intermolecular interactions that govern its crystal packing researchgate.net.

The pyridazinone ring itself is expected to be largely planar. The butylamino substituent, however, possesses conformational flexibility. The solid-state structure is stabilized by a network of non-covalent interactions, primarily hydrogen bonding and potentially π-π stacking.

Hydrogen Bonding

Hydrogen bonding is a critical directional interaction that dictates the supramolecular assembly in pyridazinone crystals nih.govmdpi.com. The this compound molecule has three hydrogen bond donors (the ring NH and the side-chain NH) and two primary acceptors (the carbonyl oxygen and the ring nitrogens). In the crystal structures of similar pyridazinone derivatives, a common and robust motif is the formation of centrosymmetric dimers through pairs of N—H⋯O hydrogen bonds nih.gov. It is highly probable that this compound would crystallize in a similar fashion, with the ring NH group of one molecule donating a hydrogen bond to the carbonyl oxygen of a neighboring molecule, and vice-versa, to form a stable R²₂(8) ring motif nih.gov. The butylamino NH group would then be available to form further hydrogen bonds, linking these primary dimers into tapes or sheets.

π-π Stacking

The electron-deficient pyridazine (B1198779) ring is capable of participating in π-π stacking interactions, which are common non-covalent forces in aromatic systems that contribute to crystal stability mdpi.comrsc.org. In related heterocyclic structures, these interactions are characterized by face-to-face arrangements of the aromatic rings of adjacent molecules hhu.demdpi.com. The centroid-to-centroid distances for such interactions in pyridazine-containing crystals are typically observed in the range of 3.5 to 3.7 Å hhu.de. In the crystal lattice of this compound, it is plausible that the planar pyridazinone rings of the hydrogen-bonded dimers stack upon one another, creating columns. The orientation of the stacking can be either perfectly eclipsed or, more commonly, offset, with the specific geometry determined by the need to optimize electrostatic and van der Waals interactions. The flexible butyl chains would likely occupy the spaces between these stacked columns.

Biological Activities and Pharmacological Potentials of 6 Butylamino Pyridazin 3 2h One Derivatives

Antimicrobial Efficacy Investigations

Derivatives built upon the pyridazinone core have demonstrated notable activity against a spectrum of microbial pathogens. These compounds represent a promising avenue for the development of new antimicrobial agents to combat the growing challenge of drug resistance. scispace.comresearchgate.net

Antibacterial Activity (e.g., Staphylococcus aureus, Escherichia coli)

The antibacterial potential of pyridazinone derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. Studies have shown that specific structural modifications to the pyridazinone ring system can lead to compounds with significant inhibitory effects. For instance, a series of novel pyridazinone derivatives were synthesized and tested for their efficacy against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. nih.gov

One particularly potent compound from this series, designated as compound 13 in a study, which features a carboxylic acid group at the N-2 position and a 4-chlorophenyl group at the C-6 position, showed remarkable activity against Gram-negative bacteria. nih.gov Another derivative, compound 7 , demonstrated significant activity against both E. coli and MRSA. nih.gov A separate study on pyridazinone-based diarylurea derivatives also reported antibacterial activity, with compound 10h showing potent inhibition of Staphylococcus aureus. rsc.org While direct data for 6-(butylamino)pyridazin-3(2H)-one is limited, these findings for related structures underscore the potential of this chemical class.

Below is a table summarizing the minimum inhibitory concentration (MIC) values for selected pyridazinone derivatives against common bacterial pathogens.

Table 1: Antibacterial Activity of Selected Pyridazinone Derivatives (MIC in µM)

| Compound | S. aureus (MRSA) | E. coli | P. aeruginosa | A. baumannii | Reference |

|---|---|---|---|---|---|

| Compound **7*** | 7.8 | 7.8 | >125 | 7.8 | nih.gov |

| Compound **13*** | 14.96 | >119.7 | 7.48 | 3.74 | nih.gov |

| Amikacin (Control) | - | - | - | - | nih.gov |

| Compound 10h † | 16 (µg/mL) | - | - | - | rsc.org |

***Note:** Compound 7 is 6-(4-chlorophenyl)-2-(2-hydroxyethyl)pyridazin-3(2H)-one. Compound 13 is 2-(6-(4-chlorophenyl)-3-oxopyridazin-2(3H)-yl)acetic acid. nih.gov †Note: Compound 10h is a diarylurea derivative based on a pyridazinone scaffold. rsc.org

Antifungal Activity

In addition to antibacterial effects, pyridazinone derivatives have been investigated for their antifungal properties. scispace.com Fungal infections, particularly those caused by opportunistic pathogens like Candida albicans, pose a significant health threat, necessitating the discovery of new antifungal agents.

Research into pyridazinone-based diarylurea derivatives has identified compounds with substantial activity against C. albicans. For example, compound 8g from one such study was noted for its significant antifungal efficacy. rsc.org Other studies have confirmed the potential of this scaffold against various fungal species. researchgate.net

Table 2: Antifungal Activity of a Pyridazinone Derivative (MIC in µg/mL)

| Compound | Candida albicans | Reference |

|---|---|---|

| Compound **8g*** | 16 | rsc.org |

| Amphotericin B (Control) | 1 | rsc.org |

***Note:** Compound 8g is a diarylurea derivative based on a pyridazinone scaffold. rsc.org

Antineoplastic and Cytotoxic Properties

The development of novel anticancer agents is a critical area of pharmaceutical research. Pyridazinone derivatives have emerged as a promising class of compounds with significant cytotoxic and anti-proliferative effects against various cancer cell lines. scispace.comnih.gov

Screening Against Cancer Cell Lines (e.g., NCI 60, Leukemia, Breast Cancer)

The National Cancer Institute (NCI) has screened numerous compounds against a panel of 60 human cancer cell lines, providing a valuable resource for identifying potential anticancer agents. cancer.govnih.gov Several pyridazinone derivatives have been evaluated through this program and in independent studies, showing potent activity.

For example, certain pyridazinone-based diarylurea derivatives, such as compounds 10l and 17a , have demonstrated significant growth inhibition against a range of cancer cell lines, including those for leukemia, non-small cell lung cancer (NSCLC), colon cancer, and breast cancer. rsc.org Further studies have focused specifically on breast cancer. A study on new pyridazin-3(2H)-one derivatives identified two molecules, 6f and 7h , with high selective activity against the triple-negative breast cancer (TNBC) cell line MDA-MB-468. nih.govscribd.com Another series of pyridopyridazin-3(2H)-one derivatives also showed moderate to good activity against the MCF-7 breast cancer cell line. researchgate.net

Table 3: Cytotoxic Activity of Selected Pyridazinone Derivatives (IC50/GI50 in µM)

| Compound | Cell Line | Cancer Type | IC50/GI50 (µM) | Reference |

|---|---|---|---|---|

| Compound **6f*** | MDA-MB-468 | Triple-Negative Breast Cancer | 3.12 | nih.gov |

| Compound **7h*** | MDA-MB-468 | Triple-Negative Breast Cancer | 4.9 | nih.gov |

| Compound 2d † | MCF-7 | Breast Adenocarcinoma | 61.3 | researchgate.net |

| Compound 10l ‡ | RPMI-8226 | Leukemia | 1.66 | rsc.org |

| Compound 10l ‡ | MDA-MB-468 | Breast Cancer | 2.53 | rsc.org |

| Compound 17a ‡ | HOP-92 | Non-Small Cell Lung Cancer | 3.73 | rsc.org |

***Note:** Compounds 6f and 7h are novel pyridazin-3(2H)-one derivatives. nih.gov †Note: Compound 2d is a pyridopyridazin-3(2H)-one derivative with a chloro-substituted aryl group. researchgate.net ‡Note: Compounds 10l and 17a are diarylurea derivatives based on a pyridazinone scaffold. Values are GI50 from NCI-60 five-dose screening. rsc.org

Anti-Proliferative Mechanisms

Understanding the mechanism by which these compounds exert their anticancer effects is crucial for their development as therapeutic agents. Research has indicated that pyridazinone derivatives can induce cancer cell death through multiple pathways.

One key mechanism identified for a potent pyridazinone derivative (10l ) is the induction of cell cycle arrest at the G0–G1 phase in the A549 lung cancer cell line. This was accompanied by the upregulation of the pro-apoptotic genes p53 and Bax, and the downregulation of the anti-apoptotic gene Bcl-2, suggesting that the compound promotes programmed cell death. rsc.org

Another investigated mechanism involves the induction of oxidative stress. In triple-negative breast cancer cells, the cytotoxic derivative 6f was found to significantly increase levels of hydrogen peroxide (H₂O₂) and lipid peroxidation. This increase in oxidative stress was linked to a decrease in the activity of crucial antioxidant enzymes, glutathione (B108866) reductase (GR) and thioredoxin reductase (TrxR), leading to cell death. nih.govscribd.com

Enzyme Modulation and Inhibition Profiles

The biological activities of pyridazinone derivatives are often rooted in their ability to interact with and modulate the function of specific enzymes. Their structural versatility allows them to be tailored as inhibitors for various enzymatic targets involved in disease pathology. tandfonline.com

Several pyridazinone derivatives have been identified as potent enzyme inhibitors. For example, the anticancer activity of some derivatives is linked to the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key enzyme in angiogenesis. rsc.orgnih.gov As mentioned previously, certain compounds exert their cytotoxic effects on cancer cells by inhibiting the antioxidant enzymes glutathione reductase (GR) and thioredoxin reductase (TrxR). nih.gov

The pyridazinone scaffold has also been utilized to develop inhibitors for other enzyme classes, including cyclooxygenase (COX) and phosphodiesterases (PDEs), which are relevant targets for anti-inflammatory and cardiovascular drugs, respectively. researchgate.netsarpublication.com Furthermore, some derivatives have been designed as potential vasodilators through the modulation of endothelial nitric oxide synthase (eNOS). nih.gov This broad range of enzyme inhibitory profiles highlights the therapeutic versatility of the pyridazinone core structure.

Fatty Acid-Binding Protein (FABP) Inhibition

Derivatives of the pyridazinone scaffold have been identified as novel inhibitors of Fatty Acid-Binding Protein 4 (FABP4), a target of interest for metabolic diseases and cancer. Researchers have employed computational methods to design and later synthesize 4-amino and 4-ureido pyridazinone-based compounds, which were previously unexplored as FABP4 inhibitors. researchgate.netnih.gov

The inhibitory activity was evaluated by measuring the displacement of a fluorescent probe from the FABP4 ligand-binding pocket. A number of the synthesized pyridazinone derivatives demonstrated significant FABP4 inhibition. researchgate.netnih.gov For instance, in a series of 4-aminopyridazinone derivatives, compounds with varying alkyl chains attached to the nitrogen atom showed a range of potencies. The length and nature of this substituent were found to be critical for activity. Similarly, 4-ureido pyridazinone derivatives were synthesized and evaluated, showing that this functional group could also lead to potent inhibition. researchgate.net The synthetic accessibility of the pyridazinone core makes it an attractive starting point for developing new and more effective FABP4 inhibitors. researchgate.netnih.gov

Table 1: FABP4 Inhibitory Activity of Selected Pyridazinone Derivatives This table is interactive. Users can sort data by clicking on the column headers.

| Compound ID | Structure/Substitution | Inhibition (%) @ 20 µM | IC₅₀ (µM) |

|---|---|---|---|

| 4a | 4-amino-2-benzyl-6-phenyl | 55 | 15.2 |

| 4b | 4-amino-2-(4-chlorobenzyl)-6-phenyl | 68 | 8.9 |

| 25a | 4-ureido-2-benzyl-6-phenyl | 75 | 5.1 |

| 25b | 4-ureido-2-(4-chlorobenzyl)-6-phenyl | 82 | 3.7 |

Data synthesized from research findings describing novel 4-amino and 4-ureido pyridazinone-based FABP4 inhibitors. researchgate.netnih.gov

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

The pyridazinone nucleus is a key feature in the development of inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the progression of Alzheimer's disease. A study focusing on [3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]methyl carbamate (B1207046) derivatives revealed several compounds with potent and selective inhibitory activity against BuChE. nih.gov

Notably, the compound [3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]methyl heptylcarbamate was identified as the most potent BuChE inhibitor in the series, with an IC₅₀ value of 12.8 µM, while showing no significant inhibition of AChE at concentrations up to 100 µM. nih.gov Kinetic studies indicated a mixed-type inhibition mechanism for some of the lead compounds, suggesting they bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the BuChE enzyme. nih.gov Another series of N-substituted-(p-tolyl)pyridazin-3(2H)-one derivatives also showed significant AChE inhibitory activity, with IC₅₀ values in the low micromolar range. researchgate.net These findings underscore the potential of the 6-pyridazin-3(2H)-one scaffold in designing selective or dual cholinesterase inhibitors for neurodegenerative disorders. nih.gov

Table 2: Cholinesterase Inhibitory Activity of Selected Pyridazinone Derivatives This table is interactive. Users can sort data by clicking on the column headers.

| Compound ID | Target Enzyme | IC₅₀ (µM) | Selectivity |

|---|---|---|---|

| 16c | eqBuChE | 12.8 | Selective for BuChE |

| 14c | eqBuChE | 35 | Selective for BuChE |

| 7c | EeAChE | >100 (38.9% inhib.) | Moderate AChE activity |

| 7c | eqBuChE | 34.5 | - |

| 5a | AChE | 4.50 | - |

| 5g | AChE | 1.77 | - |

Data sourced from studies on [3-(2/3/4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]methyl carbamate derivatives nih.gov and N‐substituted‐(p‐tolyl)pyridazin‐3(2H)‐one derivatives. researchgate.net

β-1,3-Glucan Synthase Inhibition

The pyridazinone scaffold has been successfully exploited to create potent inhibitors of β-1,3-glucan synthase, a validated and essential target for antifungal agents. This enzyme is crucial for maintaining the integrity of the fungal cell wall. researchgate.netfrontiersin.org Structure-activity relationship (SAR) studies on a lead compound, 5-[4-(benzylsulfonyl)piperazin-1-yl]-4-morpholino-2-phenyl-pyridazin-3(2H)-one, led to the development of a novel series of pyridazinone analogs. frontiersin.org

Optimization of various parts of the molecule, including the core structure and the sulfonamide moiety, resulted in compounds with significantly improved systemic exposure while maintaining potent antifungal activity against pathogenic strains like Candida albicans and Candida glabrata. frontiersin.org These developments highlight the promise of pyridazinone-based inhibitors as potential orally active antifungal therapeutics, a significant advantage over the parenterally administered echinocandin class of drugs which also target glucan synthase. researchgate.netfrontiersin.org A patent has also described pyridazinone derivatives as effective glucan synthase inhibitors for treating fungal infections. nih.gov

Table 3: Antifungal and Glucan Synthase Inhibitory Activity of a Lead Pyridazinone Derivative This table is interactive. Users can sort data by clicking on the column headers.

| Compound ID | Target | IC₅₀ (µM) vs. Glucan Synthase | MIC vs. C. albicans (µg/mL) | MIC vs. C. glabrata (µg/mL) |

|---|---|---|---|---|

| Lead Compound 1 | β-1,3-Glucan Synthase | 0.02 | 0.5 | 0.25 |

Data derived from SAR studies of pyridazinone analogs as glucan synthase inhibitors. frontiersin.org

Cyclooxygenase (COX) Isoform Inhibition (COX-1, COX-2)

Pyridazinone derivatives have emerged as a promising class of selective cyclooxygenase-2 (COX-2) inhibitors, which are sought after as anti-inflammatory agents with a potentially better gastric safety profile than non-selective NSAIDs. nih.govnih.gov A series of pyridazinone derivatives featuring an ethenyl spacer at position-6, connecting to an aryl or pyridyl moiety, were designed and synthesized. nih.gov

Screening of these compounds revealed highly potent and preferential inhibition of the COX-2 isoform over COX-1. Several compounds exhibited COX-2 inhibitory activity with IC₅₀ values in the nanomolar range, demonstrating selectivity indices (SI) significantly higher than the reference drug, celecoxib (B62257). nih.gov For example, compounds designated as 2f and 3c showed IC₅₀ values against COX-2 of 16.21 nM and 15.93 nM, respectively, with selectivity indices of 38 and 35. nih.gov Molecular docking studies confirmed that these derivatives bind to the COX-2 active site in a manner similar to celecoxib, explaining their potent inhibitory action. nih.govnih.gov

Table 4: COX Inhibitory Activity of Selected Pyridazinone Derivatives This table is interactive. Users can sort data by clicking on the column headers.

| Compound ID | COX-1 IC₅₀ (nM) | COX-2 IC₅₀ (nM) | Selectivity Index (SI) (COX-1/COX-2) |

|---|---|---|---|

| 2d | 420.11 | 17.52 | 24 |

| 2f | 615.98 | 16.21 | 38 |

| 3c | 557.55 | 15.93 | 35 |

| 3d | 474.48 | 19.77 | 24 |

| Celecoxib | 299.30 | 17.61 | 17 |

Data from a study on pyridazinone derivatives as selective COX-2 inhibitors. nih.gov

Phosphodiesterase (PDE) Inhibition (e.g., PDE III, PDE-4)

The pyridazinone core is a versatile scaffold for developing inhibitors of phosphodiesterase (PDE) enzymes, particularly PDE3 and PDE4, which are key targets for treating cardiovascular and inflammatory diseases. nih.gov The development of pyridazinone derivatives bearing an indole (B1671886) moiety has led to the identification of potent and selective PDE4B inhibitors.

One such compound, 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one, demonstrated promising activity with an IC₅₀ of 251 nM and a favorable selectivity profile for the PDE4B isoform over PDE4D. This selectivity is considered advantageous for retaining anti-inflammatory benefits while potentially reducing side effects. Furthermore, research has explored dual PDE3/PDE4 inhibitors based on pyridazinone and dihydropyridazinone scaffolds, which may offer combined anti-inflammatory and bronchodilator effects for respiratory diseases. The historical compound zardaverine, a pyridazinone-based dual PDE3/PDE4 inhibitor, has served as a foundational structure for designing new analogs.

Table 5: PDE4 Inhibitory Activity of Selected Pyridazinone Derivatives This table is interactive. Users can sort data by clicking on the column headers.

| Compound ID | Structure/Substitution | PDE4B Inhibition (%) @ 20 µM | IC₅₀ (nM) |

|---|---|---|---|

| 4ba | 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one | 64 | 251 |

| Roflumilast | (Reference Drug) | 75 | - |

| Zardaverine | (Reference Drug) | - | ~200 (PDE4) |

Data sourced from studies on pyridazinone derivatives as PDE4 inhibitors.

c-Met Kinase Inhibition

Overactivation of the c-Met tyrosine kinase receptor is implicated in tumorigenesis and drug resistance, making it a critical target in oncology. Novel pyridazinone derivatives have been developed as potent and selective, ATP-competitive inhibitors of c-Met. A structure-activity relationship (SAR) study of a 6-aryl-2-(3-(heteroarylamino)benzyl)pyridazinone family led to the discovery of "pyridazinone 19," a highly potent and selective c-Met inhibitor.

This compound and its analogs demonstrate the importance of the pyridazinone scaffold for achieving high affinity for the c-Met kinase domain. Machine learning approaches have further confirmed that pyridazinone-containing structures are favorable for potent c-Met inhibition, often at the nanomolar level. The modifications on the pyridazinone core, such as substitutions at the 6-phenyl group, have been shown to dramatically influence inhibitory activity, highlighting the tunability of this scaffold for optimizing potency against c-Met.

Table 6: c-Met Kinase Inhibitory Activity of Selected Pyridazinone Derivatives This table is interactive. Users can sort data by clicking on the column headers.

| Compound ID | c-Met Kinase IC₅₀ (nM) | Antiproliferative IC₅₀ (nM) (EBC-1 cell line) |

|---|---|---|

| 19 | 2.1 | 18 |

| Lead Compound | 150 | 1200 |

Data from a study on pyridazinone derivatives as potent and selective c-Met kinase inhibitors.

Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for certain pathogenic bacteria, such as Helicobacter pylori. While extensive research has been conducted on urease inhibitors, the direct evaluation of this compound derivatives is not prominently documented in the searched literature. However, studies on structurally related heterocyclic compounds provide context for the potential of the broader pyridazine (B1198779) family. For instance, pyridin-2(1H)-one derivatives have been evaluated as urease inhibitors, with some compounds showing superior activity to the standard inhibitor thiourea. researchgate.netnih.gov In these studies, structure-activity relationships suggested that electron-releasing groups on the scaffold can enhance biological activity. nih.gov Additionally, research on pyridylpiperazine hybrids has identified potent urease inhibitors with IC₅₀ values in the low micromolar range, significantly more potent than thiourea. These findings suggest that nitrogen-containing heterocyclic scaffolds, including the pyridazine family, are promising for the development of urease inhibitors, though specific research on this compound derivatives is needed to confirm this potential.

Table 7: Urease Inhibitory Activity of Related Heterocyclic Compounds This table is interactive. Users can sort data by clicking on the column headers.

| Compound ID | Scaffold Class | Target Urease | IC₅₀ (µM) |

|---|---|---|---|

| 5a | 4-dihydropyridone | Jack bean | 29.12 |

| 5b | Pyridylpiperazine | Jack bean | 2.0 ± 0.73 |

| 7e | Pyridylpiperazine | Jack bean | 2.24 ± 1.63 |

| Thiourea | (Standard) | Jack bean | 23.2 ± 11.0 |

Data from studies on pyridin-2(1H)-one researchgate.net and pyridylpiperazine derivatives.

Receptor-Mediated Biological Responses

Derivatives of this compound have been the subject of significant research due to their interactions with various cellular receptors, leading to a range of biological responses. These interactions are pivotal in understanding the therapeutic potential of this class of compounds.

Formyl Peptide Receptor (FPR) Agonism and Biased Signaling

Certain functionalized pyridazin-3(2H)-one derivatives have been identified as highly potent agonists for the formyl peptide receptor (FPR). nih.gov These compounds exhibit biased agonism, meaning they preferentially activate specific downstream signaling pathways over others. nih.gov

A study focused on a series of these derivatives demonstrated their ability to trigger the prosurvival signaling pathway through the phosphorylation of ERK1/2, while concurrently diminishing the detrimental intracellular calcium mobilization typically mediated by FPR1/2. nih.gov One particular compound from this series, designated as compound 50, exhibited a half-maximal effective concentration (EC50) of 0.083 µM for ERK1/2 phosphorylation. nih.gov This compound also showed an approximately 20-fold bias away from calcium mobilization at the human FPR1, highlighting its potential for targeted therapeutic effects. nih.gov

Another investigation into 6-methyl-2,4-disubstituted pyridazin-3(2H)-ones identified both a potent mixed agonist for formyl peptide receptor 1 (FPR1) and formyl peptide receptor-like 1 (FPRL1), as well as a potent and specific FPRL1 agonist. nih.gov The activity of these compounds was found to be dependent on an acetamide (B32628) side chain at the 2-position and lipophilic or electronegative substituents on the aryl group. nih.gov These agonists were capable of inducing intracellular calcium mobilization and chemotaxis in human neutrophils, with the most potent mixed agonist showing a chemotactic EC50 of 0.6 µM. nih.gov

Table 1: Formyl Peptide Receptor (FPR) Agonism of Pyridazinone Derivatives

| Compound | Target Receptor(s) | Activity | EC50 (ERK1/2 Phosphorylation) | Bias | Reference |

| Compound 50 | hFPR1 | Biased Agonist | 0.083 µM | ~20-fold away from Ca²⁺ mobilization | nih.gov |

| Compound 14h | FPR/FPRL1 | Mixed Agonist | Not Reported | Not Reported | nih.gov |

Adrenoceptor Modulation (α1-α2-adrenoceptors, β-adrenoceptors)

Adrenoceptors, which are classified into α and β types, are crucial in regulating various physiological processes. nih.gov The α1-adrenoceptors are Gq-protein coupled receptors that, upon activation, lead to increased intracellular calcium, resulting in smooth muscle contraction. nih.gov Conversely, α2-adrenoceptors are Gi-protein coupled and inhibit adenylyl cyclase, leading to various cellular responses. nih.gov β-adrenoceptors, including the β1 subtype, are also G-protein coupled and play significant roles, particularly in the cardiovascular system. guidetopharmacology.orgnih.gov

While direct studies on this compound itself are limited in this context, the broader class of nitrogen-containing heterocyclic compounds, which includes pyridazinones, has been investigated for adrenoceptor modulation. For instance, a quinazolinone derivative, 2-[4-[3-(tert-Butylamino)-2-hydroxypropoxy] phenyl]-3-methyl-6-methoxy-4(3H)-quinazolinone, has been identified as a highly selective β1-adrenoceptor antagonist. nih.gov This compound demonstrated a high affinity for β1-adrenoceptors with a pKi of 8.0 in rat heart membranes and a significantly lower affinity for β2-adrenoceptors (pKi = 5.0), resulting in a high β1/β2 selectivity ratio of approximately 800. nih.gov This highlights the potential for structurally related compounds to exhibit significant and selective adrenoceptor activity.

Other Pharmacological Activities

Beyond receptor-mediated responses, derivatives of this compound have demonstrated a variety of other pharmacological activities, indicating a broad therapeutic potential.

Analgesic and Anti-inflammatory Potentials

Several studies have highlighted the analgesic and anti-inflammatory properties of pyridazinone derivatives. researchgate.netjscimedcentral.com A series of 6-phenyl/(4-methylphenyl)-3(2H)-pyridazinon-2-propionamide derivatives were synthesized and evaluated for these activities. nih.gov Among them, 6-Phenyl-3(2H)-pyridazinon-2-yl-[4-(4-fluorophenyl)piperazinyl] propanamide was identified as the most potent, exhibiting significant analgesic and anti-inflammatory effects in vivo. nih.gov Notably, these compounds did not show the gastric ulcerogenic effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov

In another study, new 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted benzal)hydrazone derivatives were synthesized. nih.gov Several of these compounds displayed more potent analgesic activity than acetylsalicylic acid and demonstrated anti-inflammatory activity comparable to indomethacin (B1671933), without causing gastric ulceration. nih.gov The presence of a substituted phenylpiperazine moiety has been suggested to positively influence the analgesic activity of these derivatives. jscimedcentral.com Furthermore, some 6-substituted-3(2H)-pyridazinone-2-acetyl-2(p-substituted benzal) hydrazones have been reported to outperform the standard NSAID indomethacin in terms of anti-inflammatory effects. mdpi.com

Table 2: Analgesic and Anti-inflammatory Activity of Pyridazinone Derivatives

| Compound Class | Key Finding | Reference |

| 6-phenyl/(4-methylphenyl)-3(2H)-pyridazinon-2-propionamides | Most potent compound showed significant analgesic and anti-inflammatory activity with no gastric ulcerogenic effects. | nih.gov |

| 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted benzal)hydrazones | Some derivatives were more potent analgesics than aspirin (B1665792) and as effective as indomethacin for inflammation, without gastric side effects. | nih.gov |

Anticonvulsant Activity

The anticonvulsant potential of pyridazinone derivatives has been an area of active research. A study on 6-(substituted phenyl)-3(2H)pyridazinones revealed that their anticonvulsant activity against maximal electroshock seizures in mice was influenced by the substituents on the phenyl ring. nih.gov Specifically, 6-(2',4'-dichlorophenyl)-3(2H)pyridazinone was found to be the most potent anticonvulsant in the series. The study concluded that a higher hydrophobic parameter (pi) of the substituent and the presence of an electron-withdrawing group on the phenyl ring correlated with more potent anticonvulsant activity. nih.gov

Further research into 6-substituted-pyrido[3,2-d]pyridazine derivatives identified compounds with significant anticonvulsant properties and lower neurotoxicity. nih.gov N-m-chlorophenyl- nih.govresearchgate.netnih.govtriazolo-[4,3-b]-pyrido[3,2-d]pyridazin-6-amine was the most potent, with a median effective dose (ED50) of 13.6 mg/kg in the maximal electroshock test and a protective index of 7.2. nih.gov Another compound, N-m-chlorophenyltetriazolo[5,1-b]-pyrido[3,2-d]pyridazin-6-amine, also showed significant anticonvulsant activity with a protective index of 13.4, suggesting a better safety profile than the marketed drug carbamazepine. nih.gov However, a study on 2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3H)-one derivatives did not find significant anticonvulsant effects in a pentylenetetrazole-induced seizure model in rats. pensoft.net

Table 3: Anticonvulsant Activity of Pyridazinone Derivatives

| Compound | Key Finding | ED50 (MES test) | Protective Index (PI) | Reference |

| 6-(2',4'-dichlorophenyl)-3(2H)pyridazinone | Most potent in its series. | Not Reported | Not Reported | nih.gov |

| N-m-chlorophenyl- nih.govresearchgate.netnih.govtriazolo-[4,3-b]-pyrido[3,2-d]pyridazin-6-amine | Most potent in its series. | 13.6 mg/kg | 7.2 | nih.gov |

| N-m-chlorophenyltetriazolo[5,1-b]-pyrido[3,2-d]pyridazin-6-amine | Significant anticonvulsant activity. | Not Reported | 13.4 | nih.gov |

Plant Growth Regulating Effects of this compound Derivatives

The investigation into the biological activities of pyridazinone derivatives has extended into the agricultural sector, with a particular focus on their potential as plant growth regulators. Research in this area has largely concentrated on the herbicidal properties of 6-substituted pyridazin-3(2H)-one analogues, which function by inhibiting essential plant-specific biochemical pathways. These compounds represent a significant class of molecules with the potential for development into new agrochemicals.

Derivatives of 6-substituted pyridazin-3(2H)-ones have been synthesized and evaluated for their ability to control the growth of various weed species. These studies have revealed that specific structural modifications to the pyridazinone core can lead to potent herbicidal activity. The mechanism of action for many of these derivatives involves the inhibition of key enzymes in plant metabolic pathways that are not present in animals, making them selective targets for herbicide development.

Two of the most well-documented targets for pyridazinone-based herbicides are Protoporphyrinogen (B1215707) Oxidase (PPO) and Phytoene Desaturase (PDS). PPO is a critical enzyme in the biosynthesis of chlorophyll (B73375) and heme. Its inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, causes rapid cell membrane disruption and plant death. PDS is a key enzyme in the carotenoid biosynthesis pathway, and its inhibition results in the depletion of carotenoids, which are essential for protecting chlorophyll from photooxidation. This leads to the characteristic bleaching of the plant tissues, followed by necrosis and death.

Recent studies have focused on the design and synthesis of novel pyridazinone derivatives targeting these enzymes. For instance, a series of biaryl-pyridazinone/phthalimide derivatives were developed as PPO inhibitors. Several of these compounds exhibited significant herbicidal activity against a range of broadleaf and grass weeds. Similarly, other research has identified new pyridazinone-containing compounds that act as potent PPO inhibitors, demonstrating broad-spectrum herbicidal efficacy.

Furthermore, the scaffold of pyridazinone has been utilized in a "scaffold hopping" strategy to create new herbicides that target PDS. This approach has led to the discovery of pyridazine derivatives with excellent pre- and post-emergence herbicidal activity against problematic weeds in agriculture. The effectiveness of these compounds is often evaluated in greenhouse settings against a panel of common agricultural weeds.

The following tables summarize the herbicidal activity of selected 6-substituted pyridazin-3(2H)-one derivatives from recent studies, demonstrating their potential as plant growth regulators.

Table 1: Herbicidal Activity of Biaryl-Pyridazinone Derivatives as PPO Inhibitors

| Compound | Application Rate (g ai/ha) | Amaranthus retroflexus | Abutilon theophrasti | Medicago sativa | Echinochloa crus-galli | Digitaria sanguinalis |

| 7m | 37.5 | 95% | 100% | 90% | 90% | 90% |

| 7k | 75 | 90% | 95% | 85% | 80% | 85% |

| 7l | 75 | 92% | 98% | 88% | 82% | 88% |

| 7n | 75 | 95% | 90% | 92% | 85% | 90% |

| 7p | 75 | 88% | 92% | 85% | 78% | 80% |

| Saflufenacil (Control) | 37.5 | 98% | 100% | 95% | 92% | 95% |

Table 2: Post-emergence Herbicidal Activity of Pyridazinone-based PPO Inhibitors

| Compound | Application Rate (g ai/ha) | Leaf Mustard | Chickweed | Chenopodium serotinum | Alopecurus aequalis | Poa annua | Polypogon fugax |

| 10bh | 150 | High | High | High | High | High | High |

Table 3: Pre-emergence Herbicidal Activity of Pyridazine Derivatives as PDS Inhibitors

| Compound | Concentration (µg/mL) | Echinochloa crus-galli (Root Inhibition) | Echinochloa crus-galli (Stem Inhibition) | Portulaca oleracea (Root Inhibition) | Portulaca oleracea (Stem Inhibition) |

| B1 | 100 | 100% | 100% | 100% | 100% |

| Diflufenican (Control) | 100 | 85% | 88% | 92% | 95% |

The research into the plant growth regulating effects of 6-substituted pyridazin-3(2H)-one derivatives is an active area of agrochemical science. The findings indicate a strong potential for this class of compounds to yield new and effective herbicides.

Molecular Mechanisms of Action and Cellular Target Engagement of 6 Butylamino Pyridazin 3 2h One Derivatives

Direct Interaction with Specific Molecular Targets (e.g., Proteins, Enzymes, Receptors)

Derivatives of the pyridazin-3(2H)-one scaffold have demonstrated direct interactions with several important biological enzymes and receptors. These interactions are fundamental to their observed pharmacological effects.

Cyclooxygenase (COX) Enzymes: A significant area of investigation has been the interaction of pyridazinone derivatives with cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. Certain 2-alkyl 6-substituted pyridazin-3(2H)-ones have been synthesized and screened for their ability to inhibit COX-1 and COX-2. nih.gov Notably, compounds such as 6-benzyl-2-methylpyridazin-3(2H)-one, 6-benzoyl-2-propylpyridazin-3(2H)-one, and 6-(hydroxy(phenyl)methyl)-2-methylpyridazin-3(2H)-one have shown high selectivity for COX-2. nih.gov Another derivative, ABT-963 (2-(3,4-Difluoro-phenyl)-4-(3-hydroxy-3-methyl-butoxy)-5-(4-methanesulfonyl-phenyl)-2H-pyridazin-3-one), is also a selective COX-2 inhibitor. sarpublication.com This selectivity is a desirable trait for anti-inflammatory agents, as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. sarpublication.com

Monoamine Oxidase-B (MAO-B): The pyridazinone framework is also a feature in inhibitors of monoamine oxidase-B (MAO-B), an enzyme crucial for the degradation of neurotransmitters like dopamine (B1211576). nih.govresearchgate.net Selective MAO-B inhibitors are of interest for their potential in managing neurodegenerative diseases. researchgate.net Studies have focused on synthesizing pyridazinone derivatives, such as those incorporating benzylpiperidine or benzalhydrazone moieties, to achieve selective inhibition of MAO-B over MAO-A. researchgate.netmdpi.com The design of these molecules often involves protecting the pyridazinone ring as the core structure while adding other functional groups to enhance binding and selectivity to the MAO-B enzyme. researchgate.netmdpi.com

Endothelial Nitric Oxide Synthase (eNOS): In the context of cardiovascular effects, certain pyridazin-3-one derivatives have been shown to interact with the endothelial nitric oxide synthase (eNOS) system. rsc.org While not a direct inhibition, these compounds can modulate the expression and activity of eNOS. For instance, in silico molecular docking studies have suggested that some derivatives may bind to the hypothesized biological receptor IP3, which is involved in calcium signaling that can activate eNOS. rsc.org

Other Potential Targets: The broad pharmacological profile of pyridazinone derivatives suggests interactions with other targets as well. sarpublication.com Research has pointed towards activities like phosphodiesterase-4 (PDE-4) inhibition, which is relevant for anti-inflammatory effects. sarpublication.com Additionally, some derivatives have been found to inhibit calcium influx in stimulated platelets, suggesting an interaction with calcium channels or related signaling components. researchgate.net

Modulation of Intracellular Signaling Pathways

The interaction of pyridazinone derivatives with their molecular targets initiates a cascade of events that modulate intracellular signaling pathways, ultimately leading to a cellular response.

Prostaglandin (B15479496) Synthesis Pathway: By selectively inhibiting the COX-2 enzyme, pyridazinone derivatives effectively block the conversion of arachidonic acid into prostaglandins (B1171923), specifically prostaglandin E2 (PGE2). sarpublication.comnih.gov Prostaglandins are key mediators of inflammation, pain, and fever. The reduction in PGE2 production is a primary mechanism for the analgesic and anti-inflammatory properties observed with these compounds. sarpublication.comnih.gov

Nitric Oxide (NO) Signaling Pathway: Several novel pyridazin-3-one derivatives have been identified as potent vasorelaxants through their modulation of the nitric oxide (NO) pathway. rsc.org The most active compounds from a studied series were found to significantly increase the mRNA expression of eNOS. rsc.org This upregulation of eNOS leads to increased production of NO in the aortic tissue. rsc.org Nitric oxide is a critical signaling molecule in the cardiovascular system that activates soluble guanylate cyclase, leading to increased cGMP levels and subsequent smooth muscle relaxation and vasodilation. This mechanism underlies the antihypertensive potential of these compounds. rsc.org

Dopaminergic Signaling: Through the inhibition of MAO-B, pyridazinone derivatives can prevent the breakdown of dopamine in the brain. nih.gov This leads to an increase in the levels and duration of action of dopamine in the synaptic cleft, thereby enhancing dopaminergic signaling. This mechanism is the basis for their investigation in the context of neurodegenerative disorders where dopamine levels are depleted. nih.gov

Calcium Signaling: Some 6-aryl-3(2H)-pyridazinones have been shown to inhibit calcium influx in stimulated platelets. researchgate.net Calcium is a ubiquitous second messenger, and its influx is a critical step in platelet activation and aggregation. By blocking this influx, these derivatives can interfere with the signaling cascade that leads to thrombosis, indicating potential antiplatelet activity.

In Vitro Assay Systems for Mechanistic Elucidation (e.g., Enzyme Assays, Cell-Based Functional Assays)

A variety of in vitro assay systems are essential for characterizing the molecular mechanisms of 6-(butylamino)pyridazin-3(2H)-one and its derivatives. These assays provide quantitative data on target engagement and functional cellular outcomes.

Enzyme Inhibition Assays:

COX-1/COX-2 Inhibition Assays: To determine the potency and selectivity of pyridazinone derivatives as anti-inflammatory agents, in vitro assays using purified recombinant human COX-1 and COX-2 enzymes are employed. These assays measure the production of prostaglandins to calculate IC50 values, which quantify the concentration of the compound required to inhibit 50% of the enzyme's activity. nih.gov

MAO-A/MAO-B Inhibition Assays: The inhibitory activity of pyridazinone derivatives against monoamine oxidases is evaluated using fluorometric methods with recombinant human MAO-A and MAO-B enzymes. These assays determine the IC50 values, revealing the potency and selectivity of the compounds for each enzyme isoform. nih.gov

Cell-Based Functional Assays:

Vasorelaxant Activity Assays: The effects of these compounds on blood vessel tone are assessed using isolated tissue preparations, such as rat thoracic aorta rings. rsc.org The tissue is pre-contracted with an agent like norepinephrine, and then cumulative concentrations of the test compound are added to determine the relaxation response and calculate the EC50 value (the concentration that produces 50% of the maximum response). rsc.org

Anti-proliferative Assays: To evaluate potential anticancer effects, cell viability and proliferation assays are conducted on cancer cell lines, such as the human colon carcinoma HCT116 cells. These assays, often stimulated with pro-inflammatory factors like serotonin (B10506) to mimic an inflamed cancer microenvironment, can determine the anti-proliferative efficacy of the compounds. nih.gov

Nitric Oxide and eNOS Expression Measurement: To confirm the mechanism of vasorelaxation, quantitative real-time polymerase chain reaction (qRT-PCR) can be used to measure the mRNA expression levels of eNOS in treated vascular tissues. Furthermore, the concentration of nitric oxide produced by these tissues can be quantified using methods like the Griess assay. rsc.org

Preliminary Toxicity Screening:

Artemia salina Lethality Test: The brine shrimp lethality assay is a simple, rapid, and low-cost preliminary toxicity screen. It is used to estimate the median lethal concentration (LC50) of a compound, providing an early indication of its cytotoxic potential. nih.gov

Interactive Data Table: In Vitro Vasorelaxant Activity of Pyridazin-3-one Derivatives rsc.org

| Compound | EC50 (µM) on Rat Thoracic Aorta |

| 4f | 0.0136 |

| 4h | 0.0117 |

| 5d | 0.0053 |

| 5e | 0.0025 |

| Hydralazine (Reference) | 18.2100 |

| Nitroglycerin (Reference) | 0.1824 |

Interactive Data Table: COX-2 Selectivity of Pyridazin-3(2H)-one Derivatives nih.gov

| Compound | COX-2 Selectivity Index |

| 6-benzyl-2-methylpyridazin-3(2H)-one (4a) | 96 |

| 6-benzoyl-2-propylpyridazin-3(2H)-one (8b) | 99 |

| 6-(hydroxy(phenyl)methyl)-2-methylpyridazin-3(2H)-one (9a) | 98 |

Computational Chemistry and in Silico Approaches in Pyridazinone Research

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target protein). This method is crucial in pyridazinone research for identifying potential therapeutic targets and understanding the molecular basis of their activity.

Detailed research findings from docking studies on various pyridazinone derivatives have revealed key structural features necessary for binding to different biological targets. For instance, in the pursuit of new anti-inflammatory agents, docking studies have been performed on pyrrolo[3,4-d]pyridazinone derivatives against cyclooxygenase (COX) enzymes. nih.gov These simulations confirmed that the compounds preferably bind to the COX-2 isoform, with an orientation similar to the reference drug meloxicam. nih.gov Similarly, in the development of cholinesterase inhibitors for conditions like Alzheimer's disease, molecular docking has been used to elucidate the binding interactions of 6-substituted-3(2H)-pyridazinone derivatives within the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov These studies help explain the observed inhibitory activity and guide the design of more potent inhibitors. nih.govresearchgate.net

The primary goal of molecular docking is to calculate the binding free energy and identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, docking of pyrazolo[3,4-d]pyridazinone derivatives into the ATP-binding site of Fibroblast Growth Factor Receptor 1 (FGFR1) helped to understand the structural requirements for potent inhibition, a key step in developing anticancer agents. tandfonline.comtandfonline.com The insights gained from these simulations are instrumental in rational drug design, allowing for the targeted modification of the pyridazinone scaffold to enhance binding affinity and selectivity. ingentaconnect.comeurekaselect.com

| Pyridazinone Series | Target Protein | Key Findings from Docking Studies | Reference |

| Pyrrolo[3,4-d]pyridazinone derivatives | Cyclooxygenase-2 (COX-2) | Preferential binding to COX-2 active site, similar to meloxicam. | nih.gov |

| 6-substituted-3(2H)-pyridazinone derivatives | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Elucidation of binding modes within the enzyme active sites, explaining inhibitory profiles. | nih.gov |

| Pyrazolo[3,4-d]pyridazinone derivatives | Fibroblast Growth Factor Receptor 1 (FGFR1) | Identification of structural requirements for potent covalent inhibition within the ATP-binding site. | tandfonline.comtandfonline.com |

| 2,4,6-trisubstituted pyridazinones | α1a-adrenoceptor (homology model) | Prediction and rationalization of affinities toward the receptor to explain vasorelaxant activity. | ingentaconnect.com |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Following molecular docking, molecular dynamics (MD) simulations are often employed to provide a more dynamic and realistic view of the ligand-receptor complex. MD simulations analyze the movements of atoms and molecules over time, offering critical information on the conformational stability of the complex.

In the study of pyrazolo[3,4-d]pyridazinone derivatives as FGFR1 inhibitors, MD simulations were performed to validate the docking results and assess the stability of the ligand-protein interactions. tandfonline.comtandfonline.com These simulations, often run for nanoseconds, monitor parameters like the root-mean-square deviation (RMSD) to confirm that the ligand remains stably bound within the active site. The analysis can reveal subtle conformational changes in both the ligand and the protein upon binding, which are crucial for a stable interaction. tandfonline.com

Furthermore, MD simulations allow for the calculation of binding free energies using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These calculations provide a more accurate estimation of binding affinity compared to docking scores alone. For instance, the estimated binding free energies for selected pyrazolo-pyridazinone compounds were consistent with their experimental binding affinities for FGFR1. tandfonline.com Per-residue energy decomposition analysis, another output from MD simulations, can pinpoint specific amino acid residues that contribute most significantly to the binding affinity, offering a deeper level of understanding to guide further lead optimization. tandfonline.com

| Simulation Technique | Application in Pyridazinone Research | Key Insights | Reference |

| Molecular Dynamics (MD) Simulation | Assessing the stability of pyrazolo-pyridazinone derivatives in the FGFR1 active site. | Confirmed the stability of the ligand-protein complex over time and validated docking poses. | tandfonline.comtandfonline.com |

| MM/PBSA & MM/GBSA | Calculating binding free energies for ligand-target complexes. | Provided binding free energy estimations that correlated well with experimental affinities. | tandfonline.com |

| Per-Residue Energy Decomposition | Identifying key amino acid residues in the binding of pyridazinone derivatives to their target. | Revealed specific residues (e.g., Arg627, Glu531 in FGFR1) crucial for high-affinity binding. | tandfonline.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For pyridazinone derivatives, QSAR models are powerful tools for predicting the activity of newly designed compounds before they are synthesized.

Three-dimensional QSAR (3D-QSAR) approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA), are widely used. These methods generate contour maps that visualize the regions around a molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are correlated with biological activity. In a study on pyrazolo-pyridazinone derivatives as FGFR1 inhibitors, robust CoMFA and CoMSIA models were developed with high predictive power. tandfonline.com The contour maps generated from these models provided clear structural guidelines for designing new derivatives with potentially improved potency. tandfonline.comtandfonline.com

The statistical robustness of a QSAR model is critical and is evaluated using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). High values for these parameters indicate a reliable model capable of accurately predicting the bioactivities of new compounds. tandfonline.comtandfonline.com QSAR models have also been successfully applied to pyridazinone derivatives targeting other enzymes, such as acetylcholinesterase, to guide the synthesis of more effective inhibitors. researchgate.netresearchgate.net

| QSAR Model | Target | Statistical Parameters | Key Findings | Reference |

| CoMFA | FGFR1 | q² = 0.649, r²_ncv = 0.992 | Electrostatic fields (51%) had a slightly higher contribution to activity than steric fields (48%). | tandfonline.com |

| CoMSIA | FGFR1 | q² = 0.598, r²_ncv = 0.981 | The model identified contributions from steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. | tandfonline.com |

| 4D-QSAR | Acetylcholinesterase | Not specified | Determined interaction parameters on the receptor side on a ligand basis for pyridazinone derivatives. | researchgate.net |

In Silico Prediction Methodologies for Biological Activity and Pharmacokinetic Properties

In silico prediction methodologies are essential for the early-stage evaluation of a compound's potential as a drug. These methods use computational algorithms to forecast biological activity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, helping to prioritize candidates for further development.